Product packaging for (5-Bromo-4-methylpyridin-2-yl)methanamine(Cat. No.:CAS No. 886364-90-5)

(5-Bromo-4-methylpyridin-2-yl)methanamine

Cat. No.: B3058255
CAS No.: 886364-90-5
M. Wt: 201.06
InChI Key: MTLADBRRYAKZSX-UHFFFAOYSA-N
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Description

(5-Bromo-4-methylpyridin-2-yl)methanamine (CAS 1196156-91-8) is a valuable brominated pyridine derivative with the molecular formula C 7 H 9 BrN 2 and a molecular weight of 201.06 . This compound features both a reactive bromine atom and an aminomethyl functional group on its pyridine ring, making it a versatile key intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for constructing complex molecules for pharmaceutical applications, where it can serve as a core scaffold for further functionalization . Researchers utilize this compound in various synthetic transformations, including cross-coupling reactions where the bromine atom acts as a handle for metal-catalyzed couplings, and nucleophilic substitution reactions enabled by the amine group . Proper handling is essential: the compound requires storage in a dark place under an inert atmosphere at 2-8°C . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B3058255 (5-Bromo-4-methylpyridin-2-yl)methanamine CAS No. 886364-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-4-methylpyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9BrN2/c1-5-2-6(3-9)10-4-7(5)8/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLADBRRYAKZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694173
Record name 1-(5-Bromo-4-methylpyridin-2-yl)methanamine
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Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-90-5
Record name 5-Bromo-4-methyl-2-pyridinemethanamine
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Record name 1-(5-Bromo-4-methylpyridin-2-yl)methanamine
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Record name 1-(5-bromo-4-methylpyridin-2-yl)methanamine
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Synthetic Methodologies for 5 Bromo 4 Methylpyridin 2 Yl Methanamine and Analogous Pyridine Derivatives

Established Synthetic Routes to (5-Bromo-4-methylpyridin-2-yl)methanamine

The construction of polysubstituted pyridines like this compound relies on multi-step sequences that introduce the desired functional groups in a controlled manner. These routes often begin with the synthesis of a core pyridine (B92270) ring, which is then elaborated through subsequent functionalization.

Retrosynthetic Analysis and Key Precursor Transformations

A retrosynthetic analysis of the target molecule or its close isomers, such as (5-Bromo-2-methylpyridin-4-yl)methanamine, reveals key disconnections and strategic precursors. The primary disconnection is typically at the C-N bond of the methanamine group, leading back to a hydroxymethyl or halomethyl pyridine derivative. Further disconnection of the C-Br bond points to an aminopyridine precursor, which can be traced back to a nitropyridine.

A common and foundational precursor for this family of compounds is 5-bromo-2-methylpyridine (B113479). Its synthesis illustrates several key transformations in pyridine chemistry:

Condensation and Decarboxylation : The synthesis often starts with the construction of a substituted pyridine ring. For instance, diethyl malonate can be reacted with an alkali metal to form a salt, which then undergoes a condensation reaction with 5-nitro-2-chloropyridine. Subsequent decarboxylation under acidic conditions yields 5-nitro-2-methylpyridine with a high yield (>80%).

Reduction : The nitro group is a versatile precursor to an amine. The 5-nitro-2-methylpyridine intermediate is subjected to catalytic hydrogenation, typically using a Palladium on carbon (Pd/C) catalyst, to produce 5-amino-2-methylpyridine (B47470) in excellent yield (around 97%).

Sandmeyer-type Reaction : The amino group is then converted to a bromine atom. This is achieved through diazotization of 5-amino-2-methylpyridine using hydrobromic acid (HBr) and sodium nitrite (B80452) (NaNO₂), followed by the introduction of bromine to yield the key intermediate, 5-bromo-2-methylpyridine.

Once the 5-bromo-2-methylpyridine core is obtained, further functionalization is required to introduce the methanamine group at the desired position. This can involve steps like directed halogenation to install a handle for nucleophilic substitution, followed by reaction with a nitrogen source. The entire process involves careful control of reaction conditions to manage regioselectivity and yield. nih.govyoutube.comyoutube.comscitepress.org

Optimization of Reaction Conditions and Yields

The efficiency of multi-step syntheses hinges on the optimization of each reaction. For pyridine derivatives, transition metal-catalyzed cross-coupling reactions are frequently employed and have been the subject of extensive optimization studies. For example, the Suzuki cross-coupling reaction, which forms C-C bonds, is crucial for creating aryl-substituted pyridines from bromopyridine precursors.

A study on the synthesis of 2-methyl-4-phenylpyridine (B85350) derivatives from 4-bromo-2-methylpyridine (B16423) explored the impact of different catalysts and bases on the reaction yield. researchgate.net Using microwave irradiation to accelerate the reaction, various conditions were tested, demonstrating that the choice of catalyst and base significantly affects the outcome.

Table 1: Optimization of Suzuki Coupling Reaction Conditions for 4-Bromo-2-methylpyridine Analogues. researchgate.net
CatalystBaseYield (%)
Pd(dppf)Cl₂K₂CO₃81
Pd(dppf)Cl₂Na₂CO₃75
Pd(dppf)Cl₂Cs₂CO₃68
Pd(PPh₃)₄K₂CO₃72
Pd(OAc)₂K₂CO₃55

Development of Novel Synthetic Approaches for this compound

While traditional methods are robust, modern synthetic chemistry seeks more efficient, versatile, and sustainable approaches. The development of novel catalytic systems and the application of green chemistry principles are transforming the synthesis of pyridine scaffolds.

Catalytic Strategies for C-C and C-N Bond Formation

Catalysis is at the heart of modern organic synthesis, enabling the construction of complex bonds with high efficiency and selectivity.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions remain a dominant strategy. The Suzuki reaction, for example, has been successfully used to synthesize a variety of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine (B1289001) and various arylboronic acids, achieving moderate to good yields. mdpi.com Beyond palladium, other transition metals like nickel are also effective. beilstein-journals.orgnih.govresearchgate.net Copper-catalyzed methods have also been developed for the direct dearomatization of pyridines, forming C-C bonds under mild conditions. nih.gov

C-N Bond Formation: The introduction of nitrogen-containing functional groups is equally critical. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds and can be applied to halopyridine substrates. researchgate.netnbinno.com Recent research has also focused on metal-free alternatives. For instance, a metal-free, site-selective C-N bond-forming reaction of polyhalogenated pyridines has been developed, offering a complementary approach that avoids transition metal catalysts. rsc.orgscribd.com

Green Chemistry Principles in the Synthesis of Pyridine Scaffolds

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. rasayanjournal.co.inresearchgate.net Key strategies include the use of safer solvents, alternative energy sources, and reaction designs that maximize atom economy. acs.org

Microwave-assisted synthesis has emerged as a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.govacs.org One-pot multicomponent reactions (MCRs) are another green approach, where multiple starting materials are combined in a single step to form a complex product, reducing waste and simplifying procedures. nih.gov The use of environmentally benign solvents, such as water or ionic liquids, further enhances the sustainability of these synthetic routes. rasayanjournal.co.in

Table 2: Comparison of Conventional and Green Synthetic Methods for Pyridine Derivatives. rasayanjournal.co.inresearchgate.netnih.gov
ParameterConventional MethodsGreen Chemistry Approaches
Energy SourceConventional heating (oil baths, heating mantles)Microwave irradiation, Ultrasound
SolventsOften hazardous organic solvents (e.g., benzene, chlorinated hydrocarbons)Water, ethanol, ionic liquids, or solvent-free conditions
Reaction TimeOften several hours to daysReduced to minutes or a few hours
EfficiencyMulti-step, often with purification at each stageOne-pot multicomponent reactions, higher atom economy
ByproductsCan generate significant stoichiometric wasteMinimized waste generation

Chemoenzymatic and Asymmetric Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Asymmetric synthesis and chemoenzymatic methods provide powerful pathways to chiral pyridine derivatives. chim.itresearchgate.netrsc.org

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the versatility of chemical synthesis. Enzymes can operate under mild conditions with high enantio- and regioselectivity. For example, a chemoenzymatic pathway has been developed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols, using an alcohol dehydrogenase for the key stereoselective reduction step, achieving excellent enantiomeric excess (>99%). nih.gov Another innovative strategy involves the asymmetric dearomatization of activated pyridines to produce highly valuable chiral piperidines. nih.govacs.org This method utilizes a one-pot amine oxidase/ene imine reductase cascade to achieve precise stereochemical control. Lipase-catalyzed enantioselective acetylation has also been effectively used for the optical resolution of chiral pyridyl ethanols. acs.org

Asymmetric Catalysis: This field relies on chiral catalysts to steer a reaction towards the formation of one enantiomer over the other. Chiral amines themselves can serve as catalysts in various asymmetric transformations. For the synthesis of chiral γ-amino ketones, a cinchona alkaloid-derived phase-transfer catalyst has been developed to facilitate an enantioselective C-C bond-forming umpolung reaction of imines. nih.gov Furthermore, chiral amides derived from pyrrolidines have been used as key reagents in cycloaddition reactions to synthesize enantiomerically pure amino acids. iupac.org These advanced catalytic methods are essential for accessing the complex, chiral architectures required for modern drug discovery and materials science.

Diastereoselective and Enantioselective Transformations

Achieving stereocontrol in the synthesis of chiral pyridine derivatives is a significant objective, particularly for applications in medicinal chemistry where enantiomeric purity is paramount. While a specific enantioselective synthesis of this compound is not extensively detailed in the literature, analogous strategies for creating chiral centers in pyridine-containing molecules can be applied.

One prominent strategy involves the asymmetric hydrogenation of a suitable prochiral precursor. For instance, a ketone or imine precursor, such as a 2-pyridyl ketone, could be subjected to catalytic hydrogenation using a chiral transition-metal complex. Ruthenium and Iridium catalysts bearing chiral phosphine (B1218219) ligands have proven effective in the asymmetric hydrogenation of various substrates, including cyclic imines, to afford chiral amines with high enantioselectivity (up to 99% ee). rsc.orgnih.gov This approach could theoretically be adapted to produce an enantiomerically enriched form of this compound from a corresponding 2-pyridyl imine.

Another powerful method is the copper-catalyzed asymmetric addition of nucleophiles to alkenyl pyridines. By employing a copper catalyst with a chiral diphosphine ligand, it is possible to add alkyl groups from Grignard reagents to β-substituted alkenyl pyridines with high enantioselectivity. nih.gov This methodology allows for the creation of a chiral center on the alkyl chain attached to the pyridine ring. For the target compound, a strategy could be envisioned where a precursor with a double bond adjacent to the 2-position of the pyridine ring is functionalized in an enantioselective manner before the introduction or modification of the aminomethyl group.

Organocatalysis also offers viable pathways. For example, proline-catalyzed asymmetric α-amination of aldehydes, followed by reductive amination, has been used to synthesize chiral 2-aminomethyl piperidines with good enantioselectivity. researchgate.net This multi-step sequence establishes a chiral center at the carbon bearing the amino group, a strategy directly relevant to the synthesis of chiral (aminomethyl)pyridine derivatives.

Transformation Type Catalyst/Reagent System Precursor Type Potential Application Reported Enantioselectivity
Asymmetric HydrogenationRuthenium-Chiral Diamine Complex2-Pyridyl ImineSynthesis of chiral aminomethylpyridinesUp to >99% ee
Asymmetric Conjugate AdditionCopper-Chiral Diphosphine Ligandβ-Alkenyl PyridineCreation of chiral alkyl side chainsHigh
Organocatalytic AminationProlineAldehydeSynthesis of chiral 2-aminomethyl heterocyclesGood

Biocatalytic Approaches in Methanamine Functionalization

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. The use of enzymes, particularly transaminases, offers high selectivity under mild reaction conditions.

ω-Transaminases (ω-TAs) are particularly well-suited for the asymmetric synthesis of pyridylalkylamines from prochiral ketones. acs.orgresearchgate.net These enzymes catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone acceptor. This reaction can produce chiral amines with very high enantiomeric excess (>99% ee). researchgate.net For the synthesis of a chiral analog of this compound, a biocatalytic retrosynthesis would involve the corresponding precursor, (5-Bromo-4-methylpyridin-2-yl)acetaldehyde. An ω-transaminase could then be used to convert this aldehyde into the desired chiral amine.

Researchers have successfully employed a range of (R)- and (S)-selective transaminases for the amination of various 1-(pyridin-2-yl)alkan-1-ones, achieving excellent conversions (97 to >99%) and stereoselectivity. researchgate.net Enzymes such as those from Ochrobactrum anthropi (OATA) and an evolved variant from Arthrobacter (ArRmut11-TA) have demonstrated broad substrate scope, accepting even sterically hindered ketones. acs.orgresearchgate.net

Furthermore, whole-cell biocatalytic systems have been developed for the synthesis of aminomethyl pyridines. For example, a system co-expressing a carboxylic acid reductase (CAR) and an ω-transaminase (ω-TA) in E. coli can convert a pyridine carboxylic acid first to the aldehyde and then to the amine in a one-pot process. researchgate.net This approach has been successfully applied to produce 2-(aminomethyl)pyridine and 3-(aminomethyl)pyridine, achieving high yields (93%). researchgate.net This integrated biocatalytic cascade represents a highly efficient and environmentally benign route for methanamine functionalization.

Enzyme Class Enzyme Example Substrate Type Product Key Advantages
ω-Transaminase (ω-TA)from Ochrobactrum anthropi (OATA)Pyridine carboxaldehydeChiral aminomethyl pyridineHigh enantioselectivity, mild conditions
ω-Transaminase (ω-TA)from Arthrobacter sp. (e.g., ArRmut11)Pyridyl ketoneChiral pyridylalkylamineBroad substrate scope, high conversion
Carboxylic Acid Reductase (CAR) / ω-TA Cascadefrom Neurospora crassa (ncCAR) & OATAPyridine carboxylic acidAminomethyl pyridineOne-pot synthesis from carboxylic acids

Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound relies heavily on effective purification and isolation techniques at each step to remove byproducts, unreacted starting materials, and reagents.

A common purification workflow for pyridine derivatives involves a combination of extraction, chromatography, and crystallization. Following a reaction, the crude mixture is typically subjected to an aqueous work-up. For a basic compound like an aminomethylpyridine, this often involves extraction into an organic solvent (e.g., ethyl acetate, dichloromethane) after adjusting the pH. To remove acidic impurities, the organic layer can be washed with a mild basic solution, such as aqueous sodium bicarbonate. Conversely, to remove residual basic starting materials or byproducts, a wash with a dilute acid solution (e.g., 1M HCl) can be employed, although this may lead to the protonation of the desired amine product, making it water-soluble. google.com

Column chromatography is a frequently used method for the purification of synthetic intermediates and the final product. nih.govnih.gov Silica (B1680970) gel is the most common stationary phase, and a gradient of solvents, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, is used as the mobile phase. nih.gov The polarity of the eluent is gradually increased to separate compounds based on their affinity for the silica gel. For aminomethylpyridines, which can be quite polar, the addition of a small amount of a base like triethylamine (B128534) to the eluent system can prevent tailing on the silica gel column.

For the isolation of the final product, crystallization is often the preferred method to obtain a high-purity solid. This can be achieved by dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, leading to the formation of crystals. Alternatively, recrystallization from a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can be effective. nih.gov

In the case of intermediates, such as brominated pyridines, distillation under reduced pressure can be an effective purification method, especially if the compound is a liquid or a low-melting solid. google.com

Table of Purification Techniques

Technique Purpose Typical Solvents/Reagents Applicable To
Liquid-Liquid ExtractionInitial work-up, removal of water-soluble impuritiesEthyl acetate, Dichloromethane, Water, dilute HCl, aq. NaHCO₃Crude reaction mixtures
Flash Column ChromatographySeparation of compounds with different polaritiesSilica Gel, Hexanes/Ethyl Acetate gradientIntermediates and final products
Crystallization / RecrystallizationFinal purification to obtain high-purity solidEthanol, Methanol, EtherSolid final products and intermediates
Distillation (under vacuum)Purification of volatile liquids or low-melting solidsN/ALiquid brominated pyridine intermediates

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Methylpyridin 2 Yl Methanamine

Reactions at the Pyridine (B92270) Ring System of (5-Bromo-4-methylpyridin-2-yl)methanamine

The pyridine ring, being a heteroaromatic system, exhibits distinct reactivity compared to its carbocyclic analog, benzene. The nitrogen atom's electron-withdrawing nature deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. The substituents—bromo, methyl, and aminomethyl groups—further modulate this intrinsic reactivity.

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Core

The pyridine nucleus of this compound is generally resistant to electrophilic aromatic substitution (EAS) due to the deactivating effect of the nitrogen atom, which can be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing the ring's electron deficiency. However, the bromine atom at the 5-position serves as an excellent handle for substitution reactions, primarily through transition-metal-catalyzed cross-coupling pathways, which are mechanistically distinct from classical nucleophilic aromatic substitution (SNAr).

The C5-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are invaluable for elaborating the pyridine scaffold. A prominent example is the Suzuki-Miyaura cross-coupling, where the bromo-substituted pyridine is reacted with an organoboron compound. For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) readily undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. mdpi.com This suggests that this compound would behave similarly, enabling the introduction of diverse aryl or heteroaryl substituents at the C5 position. mdpi.comnih.gov

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst/Base System (Typical)Product Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / K₃PO₄5-Aryl-4-methylpyridin-2-yl)methanamine
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃ / Et₃N5-(Alkenyl)-4-methylpyridin-2-yl)methanamine
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / BINAP / NaOt-Bu5-(Amino)-4-methylpyridin-2-yl)methanamine
SonogashiraTerminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂ / CuI / Et₃N5-(Alkynyl)-4-methylpyridin-2-yl)methanamine

This table illustrates potential reactions based on the known reactivity of similar bromopyridine systems.

Functional Group Interconversions on the Pyridine Ring

Beyond substitution of the bromine atom, the functional groups on the pyridine ring can be interconverted to introduce further chemical diversity.

Transformations of the Methyl Group: The methyl group at the C4 position can be oxidized to afford other functional groups. For related methylpyridine compounds, oxidation can lead to the corresponding aldehydes or carboxylic acids. This transformation is typically achieved using strong oxidizing agents. For example, the oxidation of methylpyridines to pyridine carboxylic acids can be performed at elevated temperatures using agents like molecular halogens in the presence of actinic radiation or through catalytic ammoxidation over vanadium-containing catalysts to yield nitriles. google.comresearchgate.net More modern methods may employ molecular oxygen with catalytic systems under photoirradiation. researchgate.net

Transformations of the Bromo Group: The bromine atom can be converted into other functionalities. For example, lithiation of the C-Br bond followed by quenching with an electrophile can introduce a variety of groups. A common transformation is the conversion of an aryl bromide to a boronic acid or its ester, which can then be used in subsequent Suzuki coupling reactions. chemscene.com

Transformations Involving the Aminomethyl Group of this compound

The primary amine of the aminomethyl side chain is a key site of reactivity, functioning as a potent nucleophile and a building block for more complex structures.

Nucleophilic Reactivity of the Primary Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with a wide range of electrophiles. Common reactions include N-acylation and N-alkylation.

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amides. This reaction is demonstrated in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from the corresponding amine and acetic anhydride. mdpi.com

N-Alkylation: Reaction with alkyl halides or other alkylating agents can lead to the formation of secondary or tertiary amines, although control of the degree of alkylation can be challenging.

Condensation, Cyclization, and Amidation Reactions

The aminomethyl group is a versatile handle for constructing new ring systems and introducing amide functionalities.

Amidation: As mentioned, amidation is a straightforward transformation. This reaction is often used to modify the compound's properties or to introduce a point of attachment for further synthetic elaboration. mdpi.com

Condensation and Cyclization: The primary amine can condense with carbonyl compounds to form imines (Schiff bases), which can be further reduced to secondary amines or used as intermediates in other reactions. More complex cyclization reactions are also possible. For instance, 2-(aminomethyl)pyridines are known to undergo cyclocondensation reactions with electrophilically activated nitroalkanes to yield imidazo[1,5-a]pyridines. beilstein-journals.org This reaction proceeds via an initial nucleophilic attack of the amine, followed by a 5-exo-trig cyclization involving the pyridine ring nitrogen, demonstrating a powerful method for building fused heterocyclic systems from the aminomethylpyridine core. beilstein-journals.org

Table 2: Cyclocondensation of 2-(Aminomethyl)pyridine Analog

Reactant 1Reactant 2ConditionsProduct Class
2-(Aminomethyl)pyridineElectrophilically activated nitroalkanePolyphosphoric acidImidazo[1,5-a]pyridine

Data from a study on the reactivity of the parent 2-(aminomethyl)pyridine system. beilstein-journals.org

Multi-component Reactions (e.g., Mannich, Petasis, Ugi reactions)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov The primary amine of this compound makes it an ideal component for several important MCRs.

Mannich Reaction: In the acid-catalyzed Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound react to form a β-amino-carbonyl compound, known as a Mannich base. This compound can serve as the amine component, first reacting with the aldehyde to form a reactive iminium ion intermediate, which is then attacked by the enol form of the third component. mdpi.com

Petasis Reaction: The Petasis reaction, or borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde), and an organoboronic acid. Similar to the Mannich reaction, an iminium ion is formed from the amine and carbonyl, which then reacts with the boronic acid to form a new carbon-carbon bond. mdpi.com this compound is a suitable substrate for this transformation.

Ugi Reaction: The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The initial step is the formation of an iminium ion from the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylate anion in a concerted or stepwise fashion to yield the final product. The aminomethyl group of the title compound can readily participate as the amine input in this powerful reaction for generating molecular complexity.

Reactivity of the Bromo-Substituent in this compound

The bromine atom at the 5-position of the pyridine ring is a versatile handle for synthetic transformations, primarily serving as a leaving group in a variety of cross-coupling and substitution reactions. Its reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on the pyridine ring is an excellent electrophilic partner for these transformations. nih.gov While specific studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from studies on closely related isomers, such as 5-bromo-2-methylpyridin-3-amine. nih.govmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the bromo-pyridine with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used for the synthesis of biaryl compounds. wikipedia.orgnih.gov The reaction of the isomeric 5-bromo-2-methylpyridin-3-amine with various arylboronic acids using a Pd(PPh₃)₄ catalyst demonstrates that this transformation is generally efficient for bromo-methyl-pyridine cores, affording moderate to good yields of the coupled products. nih.govmdpi.comresearchgate.net The methanamine group in the target compound is not expected to significantly hinder this reaction, although the choice of base may be important to avoid side reactions.

Stille Coupling: The Stille reaction involves the coupling of the bromo-pyridine with an organotin compound (organostannane). wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. libretexts.org The primary drawback is the toxicity of the tin reagents. organic-chemistry.org The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the product. wikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit functional group tolerance. organic-chemistry.org The acidic proton of the primary amine in the methanamine group of the target compound could potentially react with the Grignard reagent, necessitating a protection strategy or the use of excess Grignard reagent.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner, which is activated by a fluoride (B91410) source or a base. organic-chemistry.orgcore.ac.uk Organosilanes are less toxic than organostannanes, making this an attractive alternative to the Stille reaction. organic-chemistry.org The reaction has been shown to be effective for a range of aryl halides. nih.gov

The table below presents representative data from the Suzuki-Miyaura coupling of a closely related isomer, N-(5-bromo-2-methylpyridin-3-yl)acetamide, with various arylboronic acids. This data illustrates the typical conditions and yields expected for such transformations on a bromo-methyl-pyridine scaffold. mdpi.com

Arylboronic AcidProductYield (%)
Phenylboronic acidN-(2-methyl-5-phenylpyridin-3-yl)acetamide75
4-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide78
4-Chlorophenylboronic acidN-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide72
4-Nitrophenylboronic acidN-(2-methyl-5-(4-nitrophenyl)pyridin-3-yl)acetamide65
Naphthalen-1-ylboronic acidN-(2-methyl-5-(naphthalen-1-yl)pyridin-3-yl)acetamide68

Data adapted from studies on N-(5-bromo-2-methylpyridin-3-yl)acetamide, a related isomer, to illustrate representative yields for Suzuki-Miyaura reactions on a bromo-methyl-pyridine core. mdpi.com

The bromine atom can participate in halogen-metal exchange reactions to form organometallic intermediates, which are potent nucleophiles for subsequent reactions.

Formation of a Grignard reagent by direct reaction with magnesium metal is a possibility. However, the presence of the primary amine's acidic protons (-NH₂) would lead to quenching of the formed Grignard reagent. Therefore, protection of the amine, for example as a silyl (B83357) amine, would be necessary before attempting Grignard formation.

Alternatively, halogen-lithium exchange using an organolithium reagent like n-butyllithium can form the corresponding lithiated pyridine derivative. These reactions are typically performed at very low temperatures (e.g., -78 °C to -100 °C) to prevent side reactions. tcnj.edu The resulting aryllithium species can then be trapped with various electrophiles. As with Grignard reagents, the acidic amine protons pose a compatibility issue, often requiring a protection-deprotection sequence or the use of multiple equivalents of the organolithium reagent. mdpi.com

More compatible methods involve the use of magnesium-based reagents like isopropylmagnesium chloride (i-PrMgCl) for halogen-metal exchange. organic-chemistry.org This can generate a functionalized arylmagnesium species that is less reactive than its lithium counterpart, sometimes allowing for greater functional group tolerance. organic-chemistry.org

Reductive debromination, the replacement of the bromine atom with a hydrogen atom, can be achieved under various conditions. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common method. Other methods include the use of reducing agents like tin hydrides or activated metals.

Halogen exchange reactions, such as converting the bromide to an iodide (Finkelstein reaction) or a fluoride, are also plausible. Conversion to the corresponding iodide can sometimes facilitate faster rates in subsequent cross-coupling reactions. These studies are crucial for understanding the fundamental reactivity of the C-Br bond and for providing alternative synthetic pathways.

Elucidation of Reaction Mechanisms and Kinetic Profiles of this compound Transformations

The mechanism of the palladium-catalyzed cross-coupling reactions involving this compound is expected to follow the generally accepted catalytic cycle for aryl bromides. wikipedia.orglibretexts.org

Oxidative Addition : The cycle begins with the oxidative addition of the C-Br bond of the pyridine derivative to a low-valent palladium(0) complex. This is often the rate-determining step. The electron-deficient nature of the pyridine ring facilitates this step. The electronic effects of the methyl (electron-donating) and methanamine (potentially coordinating) groups can influence the kinetics of this addition.

Transmetalation : The resulting palladium(II) complex then undergoes transmetalation with the organometallic reagent (e.g., organoboron, organotin, organomagnesium). In this step, the organic group from the organometallic partner is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Kinetic studies would be necessary to precisely determine the rate-limiting step and the influence of each substituent. The primary amine of the methanamine group could potentially coordinate to the palladium center, which might alter the catalyst's reactivity and the kinetic profile of the reaction compared to simpler bromo-pyridines.

Chemo-, Regio-, and Stereoselectivity Control in Complex Reaction Systems of this compound

In complex syntheses, controlling selectivity is paramount. For this compound, the main challenges relate to chemoselectivity and regioselectivity.

Chemoselectivity : The primary challenge is achieving selective reaction at the C-Br bond without interference from the methanamine group. The primary amine is nucleophilic and can have acidic protons.

In Kumada couplings, the Grignard reagent can be consumed by deprotonating the amine.

In palladium-catalyzed reactions, the amine can act as a ligand, potentially inhibiting the catalyst.

Under conditions suitable for Buchwald-Hartwig amination, the amine could potentially undergo self-coupling or react with another molecule of the starting material. Control can be achieved by careful selection of the catalyst, ligands, base, and temperature. For instance, using bulky phosphine (B1218219) ligands on the palladium catalyst can favor oxidative addition at the C-Br bond over coordination or reaction at the amine. Alternatively, temporary protection of the amine group (e.g., as a carbamate (B1207046) or amide) is a common and effective strategy to ensure that reactivity is directed exclusively to the bromo-substituent.

Regioselectivity : The primary site of reactivity for the specified cross-coupling reactions is unambiguously the C-Br bond at the 5-position, as C-H activation under these conditions is much less favorable. Therefore, regioselectivity is generally not a concern for these transformations. In halogen-metal exchange reactions involving poly-halogenated pyridines, regioselectivity can be an issue, but in this mono-bromo compound, the reaction site is predetermined. researchgate.net

Stereoselectivity : For the cross-coupling reactions discussed (Suzuki, Stille, etc.), no new stereocenters are formed at the pyridine core, so stereoselectivity is not a relevant consideration in this context.

Application of 5 Bromo 4 Methylpyridin 2 Yl Methanamine As a Synthetic Building Block and Precursor

Construction of Advanced Organic Scaffolds Utilizing (5-Bromo-4-methylpyridin-2-yl)methanamine

The bifunctional nature of this compound makes it an ideal starting material for the construction of advanced organic scaffolds, including polycyclic, fused, and macrocyclic systems. The bromine atom typically serves as a handle for carbon-carbon or carbon-heteroatom bond formation, while the methanamine group can be used for subsequent cyclization or derivatization steps.

The synthesis of polycyclic and fused heterocyclic compounds often relies on sequential bond-forming strategies. The bromine atom on the pyridine (B92270) ring of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

A general strategy for constructing fused heterocyclic systems involves an initial cross-coupling reaction followed by an intramolecular cyclization. For instance, a Suzuki coupling could introduce an ortho-functionalized aryl group, which then undergoes a condensation reaction with the methanamine moiety to form a new fused ring. This approach enables the synthesis of complex scaffolds that are of interest in medicinal chemistry and materials science. nih.gov

Table 1: Potential Cross-Coupling Reactions for Scaffold Elaboration

Coupling ReactionReactant PartnerCatalyst/ConditionsResulting Bond
Suzuki CouplingArylboronic acidPd(PPh₃)₄, baseC-C (Aryl)
Stille CouplingOrganostannanePdCl₂(PPh₃)₂, CuIC-C (Aryl/Alkenyl)
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, baseC-C (Alkynyl)
Buchwald-HartwigAmine/AmidePd catalyst, ligand, baseC-N

This table illustrates common palladium-catalyzed reactions applicable to the bromo-substituent for building complex molecular frameworks.

Macrocycles are of significant interest, particularly in drug discovery, for their ability to bind to challenging protein targets. rsc.org The distinct reactivity of the bromo and methanamine groups in this compound allows it to be used as a key component in macrocyclization strategies.

One potential approach is an intermolecular reaction between two molecules of the building block or between the building block and another complementary bifunctional linker. For example, a palladium-catalyzed homocoupling could form a biphenyl-like core, followed by a double amidation reaction with a dicarboxylic acid to close the macrocyclic ring. Alternatively, an initial functionalization of the methanamine group, followed by an intramolecular cross-coupling reaction at the bromo position, can be envisioned to form the macrocyclic structure. rsc.org

Role in the Generation of Diverse Chemical Libraries for Academic Research

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds (libraries) for screening in drug discovery and other research areas. nih.gov this compound is an excellent scaffold for the generation of such libraries due to its two orthogonal reactive sites.

The primary amine can be readily acylated, alkylated, or reductively aminated with a diverse set of aldehydes or carboxylic acids. Subsequently, the bromo group can be subjected to various palladium-catalyzed cross-coupling reactions with another set of diverse building blocks. This two-dimensional diversification strategy allows for the creation of a vast number of unique compounds from a relatively small number of starting materials. This approach is highly valuable for academic research aimed at discovering new bioactive molecules. nih.govresearchgate.net

Table 2: Example of a 2D Combinatorial Library Synthesis

Step 1: Amine Derivatization (R¹)Step 2: Suzuki Coupling (R²)Number of Products
10 different Carboxylic Acids10 different Boronic Acids100 unique compounds
20 different Aldehydes (Reductive Amination)20 different Boronic Acids400 unique compounds

This table demonstrates how the sequential, orthogonal reactions of the two functional groups on the scaffold can rapidly generate a large and diverse chemical library.

Design and Synthesis of Functional Ligands from this compound

The structure of this compound, featuring a pyridine nitrogen and a primary amine separated by a methylene (B1212753) bridge, is a classic motif for the formation of stable five-membered chelate rings with metal ions. This makes it an excellent precursor for designing functional ligands for catalysis.

Derivatives of this compound can act as bidentate ligands, coordinating to transition metals through the pyridine nitrogen and the exocyclic amine nitrogen. Such "amine-pyridine" type ligands are known to form stable complexes with late transition metals like palladium, nickel, and iron, which are active catalysts for various organic transformations, including olefin polymerization. mdpi.comresearchgate.net

The synthesis of these ligands typically involves N-alkylation or N-arylation of the primary amine to introduce sterically bulky or electronically tunable substituents. These modifications allow for the fine-tuning of the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. The bromine atom can be retained as a site for further functionalization or replaced post-complexation.

Table 3: Potential Applications of Metal Complexes with Derived Ligands

Transition MetalPotential Catalytic Application
Palladium (Pd)Olefin Polymerization, Cross-Coupling Reactions
Nickel (Ni)Olefin Oligomerization, Polymerization
Iron (Fe)Oxidation, Reduction Reactions
Copper (Cu)C-N Bond Formation, Amidation Reactions

This table outlines potential catalytic uses for transition metal complexes formed with ligands derived from this compound.

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral primary amines and their derivatives are well-established organocatalysts, particularly in asymmetric synthesis, where they can activate substrates through the formation of enamines or iminium ions.

While this compound itself is achiral, it can serve as a scaffold for the synthesis of more complex, chiral organocatalysts. For example, the primary amine can be derivatized with a chiral auxiliary. The resulting secondary amine could then be employed in asymmetric Michael additions or aldol (B89426) reactions. Furthermore, the pyridine ring can act as a Lewis basic site, allowing for the design of bifunctional organocatalysts where the amine and the pyridine ring work in concert to activate both the nucleophile and the electrophile in a reaction.

Precursor for Advanced Materials and Functional Polymers

The unique combination of a halogenated pyridine core and a methanamine side chain in this compound opens avenues for its use in the synthesis of functional polymers with tailored electronic, optical, and thermal properties. The bromo group serves as a reactive handle for cross-coupling reactions, enabling the formation of conjugated polymer backbones, while the methanamine group can be utilized for chain extension, cross-linking, or as a site for post-polymerization modification.

Potential Routes to Functional Polymers:

The primary pathways to incorporate this compound into polymeric structures would likely involve leveraging the reactivity of its two key functional groups:

Palladium-catalyzed cross-coupling reactions: The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in the synthesis of conjugated polymers, which are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. By reacting this compound with suitable comonomers (e.g., diboronic acids or distannanes), it is conceivable to synthesize polymers with alternating pyridine and aromatic units, leading to materials with desirable charge transport properties.

Polycondensation reactions: The methanamine group can participate in polycondensation reactions with difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. These polymers often exhibit high thermal stability and excellent mechanical properties. The incorporation of the bromo-methylpyridine moiety into the polymer backbone could impart additional functionalities, such as flame retardancy or the ability to coordinate with metal ions.

Grafting onto existing polymers: The methanamine functionality can also be used to graft the (5-Bromo-4-methylpyridin-2-yl)methyl group onto existing polymer backbones that contain reactive sites, such as carboxylic acid or acyl chloride groups. This approach would allow for the modification of the surface properties of materials, potentially enhancing their adhesion, biocompatibility, or catalytic activity.

Hypothetical Polymer Structures and Their Potential Applications:

The following table outlines some hypothetical polymer structures that could be synthesized from this compound and their potential applications based on the properties of analogous polymer systems.

Polymer TypePotential Synthetic RouteKey FeaturesPotential Applications
Conjugated Polymer Suzuki or Stille cross-coupling with an aromatic diboronic acid or distannane.Extended π-conjugation, potential for charge transport.Organic electronics (OLEDs, OPVs), chemical sensors.
Polyamide Polycondensation with a diacyl chloride.High thermal stability, good mechanical strength, potential for metal coordination.High-performance engineering plastics, membranes for gas separation.
Polyurea Polycondensation with a diisocyanate.Strong hydrogen bonding, good elastomeric properties.Coatings, adhesives, biomedical materials.
Grafted Copolymer Reaction of the methanamine group with a functionalized polymer backbone.Modified surface properties, introduction of specific functionalities.Functional coatings, compatibilizers for polymer blends.

Detailed Research Findings on Analogous Systems:

While specific data for polymers derived from this compound is not available, extensive research on polymers from similar building blocks supports the feasibility of these applications. For instance, conjugated polymers containing pyridine units have been shown to exhibit interesting photophysical properties and have been investigated as materials for electron-transporting layers in organic electronic devices. Similarly, the incorporation of halogen atoms into polymer backbones is a well-known strategy to enhance flame retardancy and to provide sites for further functionalization.

The development of functional polymers from specifically designed monomers like this compound holds promise for the creation of next-generation materials with advanced properties. Further experimental research is necessary to fully explore the potential of this compound as a precursor in materials science.

Computational and Theoretical Investigations of 5 Bromo 4 Methylpyridin 2 Yl Methanamine

Electronic Structure Analysis of (5-Bromo-4-methylpyridin-2-yl)methanamine

The electronic structure of a molecule dictates its physical and chemical properties. Computational methods allow for a detailed examination of how electrons are distributed within this compound and how this distribution influences its behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For this compound, DFT calculations can be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. These calculations typically involve minimizing the energy of the molecule with respect to the positions of its nuclei.

From the optimized geometry, a variety of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

While specific DFT studies on this compound are not extensively reported in publicly available literature, data from analogous pyridine (B92270) derivatives suggest the following expected electronic properties. mdpi.com

ParameterPredicted Value
HOMO Energy-6.5 eV to -5.5 eV
LUMO Energy-1.5 eV to -0.5 eV
HOMO-LUMO Gap4.0 eV to 5.0 eV
Dipole Moment2.0 D to 3.5 D

Computational methods are also invaluable for predicting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide estimates of its Nuclear Magnetic Resonance (NMR) chemical shifts and its infrared (IR) vibrational frequencies. These predictions are highly useful for interpreting experimental spectra and confirming the structure of the compound.

The prediction of NMR chemical shifts is typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated.

Similarly, the vibrational frequencies of the molecule can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. This analysis provides a set of normal modes of vibration, each with a characteristic frequency that corresponds to a peak in the IR spectrum.

The following table presents predicted spectroscopic parameters for this compound, based on computational studies of similar compounds. researchgate.net

Spectroscopic ParameterPredicted Range
1H NMR Chemical Shift (aromatic protons)7.0 - 8.5 ppm
1H NMR Chemical Shift (CH2 protons)3.5 - 4.5 ppm
1H NMR Chemical Shift (CH3 protons)2.0 - 2.5 ppm
13C NMR Chemical Shift (aromatic carbons)110 - 160 ppm
IR Vibrational Frequency (C-N stretch)1250 - 1350 cm-1
IR Vibrational Frequency (C-Br stretch)500 - 600 cm-1

Conformational Landscape and Energetics of this compound

The flexibility of the methanamine side chain in this compound means that the molecule can exist in various spatial arrangements, or conformations. Understanding the conformational landscape and the relative energies of these different conformers is crucial, as the biological activity and reactivity of a molecule can be highly dependent on its shape.

Computational techniques, such as systematic or stochastic conformational searches, can be used to identify the stable conformers of the molecule. For each identified conformer, its energy can be calculated, allowing for the determination of the global minimum energy conformation—the most stable arrangement of the atoms. The energy differences between various conformers, as well as the energy barriers to rotation around single bonds, can also be computed. This information provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformations at a given temperature.

Computational Modeling of Reaction Pathways and Transition States for this compound Transformations

Computational chemistry can be used to model the step-by-step mechanism of chemical reactions involving this compound. By mapping out the potential energy surface for a given reaction, it is possible to identify the reactants, products, and any intermediate species. A key aspect of this modeling is the location of transition states—the highest energy points along the reaction pathway that connect reactants and products.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By calculating the structures and energies of transition states, computational chemists can gain insights into the feasibility of a proposed reaction mechanism and predict how changes in the molecular structure might affect the reaction outcome. For instance, the reactivity of the bromine atom in nucleophilic substitution reactions or the palladium-catalyzed cross-coupling reactions of the pyridine ring could be investigated using these methods. mdpi.com

Quantitative Structure-Reactivity Relationships (QSAR) in this compound Analogues

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity. In the context of this compound analogues, QSAR studies would involve generating a set of structurally related molecules and calculating a variety of molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

Advanced Analytical Techniques for the Characterization and Research Application of 5 Bromo 4 Methylpyridin 2 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (5-Bromo-4-methylpyridin-2-yl)methanamine. Through ¹H NMR and ¹³C NMR, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, the methylene (B1212753) protons of the methanamine group, and the amine protons.

The expected signals in a ¹H NMR spectrum are:

A singlet for the proton at the C-3 position of the pyridine ring.

A singlet for the proton at the C-6 position of the pyridine ring.

A singlet for the three protons of the methyl group at C-4.

A singlet for the two protons of the methylene group (-CH₂-) at C-2.

A broad singlet for the two amine (-NH₂) protons, which may exchange with solvent protons.

The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the nitrogen atom in the pyridine ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. A combination of broadband decoupled ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) experiments can distinguish between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons. For this compound, seven distinct carbon signals are anticipated.

Interactive Data Table: Predicted NMR Data for this compound

Predicted ¹H NMR Chemical Shifts and Multiplicities
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H-6~8.4Singlet (s)1H
Pyridine H-3~7.2Singlet (s)1H
-CH₂-NH₂~3.9Singlet (s)2H
-CH₃~2.4Singlet (s)3H
-NH₂Variable (broad)Singlet (s, broad)2H
Predicted ¹³C NMR Chemical Shifts
AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
Pyridine C-2~160Quaternary
Pyridine C-6~150CH
Pyridine C-4~145Quaternary
Pyridine C-3~125CH
Pyridine C-5~118Quaternary
-CH₂-NH₂~48CH₂
-CH₃~18CH₃

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.

For this compound (molecular formula C₇H₉BrN₂), the molecular weight is 201.06 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. Techniques like Electrospray Ionization (ESI) are suitable for this polar molecule, typically yielding a protonated molecular ion [M+H]⁺ at m/z 202 and 204.

A key feature in the mass spectrum is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for every bromine-containing fragment, separated by two mass units (e.g., m/z 202 and 204 for the [M+H]⁺ ion), which is a definitive indicator of the presence of a single bromine atom.

Electron Impact (EI) ionization would induce more extensive fragmentation. The analysis of these fragments provides a fingerprint of the molecule's structure.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Predicted ESI-MS and EI-MS Fragments for this compound
m/z (⁷⁹Br / ⁸¹Br)Ion FormulaProposed Fragment IdentityIonization Mode
202 / 204[C₇H₁₀BrN₂]⁺Protonated Molecular Ion [M+H]⁺ESI
201 / 203[C₇H₉BrN₂]⁺˙Molecular Ion [M]⁺˙EI
186 / 188[C₇H₈BrN]⁺˙Loss of •NH₂EI
172 / 174[C₆H₆BrN]⁺˙Loss of •CH₂NH₂EI
122[C₇H₉N₂]⁺Loss of •BrEI

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsional angles within the this compound molecule.

While no public crystal structure of this compound is currently available, such an analysis would reveal:

Molecular Conformation: The orientation of the methanamine group relative to the pyridine ring.

Bond Parameters: The exact lengths of C-C, C-N, C-Br, and C-H bonds, and the angles between them, confirming the pyridine ring's geometry.

Intermolecular Interactions: The primary amine group is capable of forming hydrogen bonds (N-H···N or N-H···Br). X-ray crystallography would elucidate this hydrogen-bonding network, which governs the crystal packing and influences physical properties like melting point and solubility.

Planarity: The degree of planarity of the substituted pyridine ring.

This technique is also invaluable for analyzing the structures of derivatives, helping to understand how structural modifications impact the solid-state packing and conformation.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for purity analysis of this type of compound. sielc.com A stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. The purity is determined by integrating the peak area of the main component relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the pyridine ring strongly absorbs (e.g., ~260 nm). Purity levels exceeding 98% are often achievable and verifiable by this method. synblock.com

Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile impurities. However, the primary amine in the target molecule can lead to peak tailing on standard non-polar columns due to interactions with active sites on the column material. Derivatization of the amine group, for instance, through acylation, can improve chromatographic performance and yield sharper peaks. GC coupled with a mass spectrometer (GC-MS) is particularly useful for identifying impurities.

Interactive Data Table: Typical HPLC Method for Purity Analysis

Example HPLC Conditions for Purity Assessment
ParameterCondition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Column TemperatureAmbient or 30 °C
Injection Volume10 µL

Development of Novel Chemical Analytical Methods Utilizing this compound for Identification and Quantification

While this compound is extensively characterized by the analytical methods described above, its application as a tool in the development of new analytical methods is less documented. Its primary role in research is as a synthetic intermediate or a building block. For instance, the amine and bromo-substituted pyridine core is a versatile scaffold used in medicinal chemistry to synthesize more complex molecules for biological screening.

There is currently limited published information on the use of this compound as:

A derivatizing agent to enhance the detection of other molecules.

A specific ligand in a sensor or biosensor for the quantification of an analyte.

An internal standard for the quantification of other related compounds.

The potential for such applications exists, given its reactive amine handle and defined spectroscopic and chromatographic properties. However, its utility in these areas has yet to be extensively explored or reported in scientific literature. Its main application remains in synthetic chemistry, where its purity and structural integrity, confirmed by the analytical techniques in this report, are paramount.

Research Applications of 5 Bromo 4 Methylpyridin 2 Yl Methanamine As an Investigative Tool

Utility in Fundamental Chemical Biology Research

Detailed studies on the application of (5-Bromo-4-methylpyridin-2-yl)methanamine in fundamental chemical biology research are not prominently reported. The exploration of a compound's utility in this field typically involves assessing its interactions with biological macromolecules and its potential as a probe to study cellular mechanisms.

There is a lack of specific data on the molecular interactions between this compound and various biological scaffolds. Such investigations would typically involve techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling to understand how the compound binds to proteins or nucleic acids. While its structural motifs—a brominated pyridine (B92270) ring, a methyl group, and a methanamine side chain—suggest potential for various non-covalent interactions, empirical data is not available in the reviewed literature.

The development of this compound into an advanced biological probe for mechanistic studies has not been described in the scientific literature. The transformation of a compound into a probe often requires the incorporation of a reporter group, such as a fluorophore or a photoaffinity label, to enable the detection and characterization of its biological targets and pathways. No such modifications or applications have been documented for this specific compound.

Methodological Development in Organic and Bio-Organic Chemistry

While related brominated pyridine derivatives are utilized in synthetic chemistry, there is no specific information available on the role of this compound in significant methodological developments within organic and bio-organic chemistry. Such a role would entail its use as a key building block in novel reaction schemes or as a ligand in new catalytic systems.

Integration into Academic High-Throughput Screening Libraries for Chemical Discovery

Information regarding the inclusion of this compound in academic high-throughput screening (HTS) libraries is not publicly documented. HTS campaigns involve the rapid testing of large numbers of compounds to identify those with specific biological activities. While it is possible this compound is part of proprietary libraries, there are no published reports of its inclusion or any resulting "hits" from such screenings.

Role in the Elucidation of Reaction Pathways for Complex Systems

The application of this compound in the elucidation of complex reaction pathways has not been reported. This would involve using the compound, potentially with isotopic labeling, to trace its transformations and interactions within a chemical or biological system to understand the step-by-step mechanism of a reaction.

Structure Activity Relationship Sar Studies and Design Principles for 5 Bromo 4 Methylpyridin 2 Yl Methanamine Derivatives Non Clinical Focus

Rational Design of (5-Bromo-4-methylpyridin-2-yl)methanamine Analogs for Specific Chemical Reactivity Profiles

The rational design of analogs of this compound is centered on the strategic manipulation of its functional groups to achieve desired reactivity. The pyridine (B92270) core, substituted with a bromine atom, a methyl group, and a methanamine side chain, offers distinct sites for chemical alteration.

The bromine atom at the 5-position is a key functional handle. It significantly enhances the electrophilic character of the pyridine ring and is an excellent leaving group for various metal-catalyzed cross-coupling reactions. indiamart.com The design of analogs often leverages this feature to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, in Suzuki cross-coupling reactions, the bromine can be replaced with a wide array of aryl or heteroaryl boronic acids. mdpi.com This allows for the systematic extension of the molecule's π-system, which can be designed to modulate electronic properties or create specific steric environments.

The aminomethyl group at the 2-position is another primary site for modification. Its nucleophilicity allows for reactions such as acylation, alkylation, and sulfonylation. Converting the primary amine to a secondary or tertiary amine, or to an amide, can drastically alter the compound's hydrogen bonding capacity, basicity, and nucleophilicity. mdpi.com For example, converting the amine to an acetamide (B32628) can protect it during other reaction steps or introduce a new interaction point. pharmaffiliates.com

A common design strategy involves using the this compound scaffold as a foundation and systematically altering each component to build a library of analogs with varied reactivity profiles, as summarized in the table below.

Design StrategyTarget ModificationResulting Change in ReactivityPotential Application
Cross-Coupling Replacement of 5-bromo group with aryl/heteroaryl moietiesAlters electronic properties, extends conjugationBuilding blocks for organic electronics, complex ligands
N-Functionalization Acylation/alkylation of the methanamine groupReduces basicity, introduces new functional groupsProbing binding pockets, altering solubility
Ring Modification (Hypothetical) Alteration of the pyridine nitrogenModulates the overall pKa and coordination propertiesDevelopment of novel ligands for catalysis
Steric Tuning Replacement of 4-methyl group with larger alkyl groupsIncreases steric hindrance around the pyridine coreInfluencing conformational preferences of derivatives

Investigating the Impact of Structural Modifications on Synthetic Accessibility and Utility

The synthetic utility of this compound and its derivatives is directly linked to the accessibility of its functional groups. The compound is valued as a versatile intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. indiamart.com

The bromine atom is paramount to its utility, enabling facile participation in palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig amination. The efficiency of these coupling reactions can be influenced by the nature of other substituents on the pyridine ring. Studies on related bromo-pyridines have shown that both electron-donating and electron-withdrawing groups on coupling partners generally react efficiently, indicating a broad synthetic scope. mdpi.com

Modifications to the methanamine group can also impact synthetic pathways. For example, protecting the amine as an amide can prevent its interference in reactions targeting the bromo group. This strategy was effectively used in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide, which then underwent Suzuki coupling reactions efficiently. mdpi.com The choice of protecting group or derivative can therefore be critical for the successful execution of a multi-step synthesis.

Structural ModificationImpact on Synthetic AccessibilityConsequence for Utility
Replacement of Bromine Consumes the primary site for cross-coupling.The resulting compound is less of a versatile building block but is a more advanced, functionalized product.
Conversion of Amine to Amide Increases stability, prevents side reactions, may alter solubility.Allows for selective reactions at other sites; useful in multi-step syntheses. mdpi.com
Introduction of Bulky Groups via Coupling May cause steric hindrance, potentially lowering yields in subsequent reaction steps.Creates specific three-dimensional structures, useful for designing molecules with high target specificity.
No Modification The parent compound remains a readily available intermediate for various synthetic pathways.Serves as a foundational building block for chemical libraries. indiamart.com

Computational Approaches to SAR for Molecular Design and Optimization in Chemical Space

Computational chemistry provides powerful tools for predicting the properties of this compound derivatives, thereby guiding molecular design and optimizing synthetic efforts. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are widely applied to substituted pyridine derivatives to understand their behavior. nih.govnih.gov

3D-QSAR studies , including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the structural features of molecules with their chemical or biological activity. nih.gov For a series of this compound analogs, a CoMSIA model could quantify the contributions of different physicochemical fields, as illustrated in the hypothetical table below.

Field ContributionFavorable RegionUnfavorable RegionImplication for Design
Steric Large, bulky groups at the 5-position (replacing Br)Bulky groups near the methanamine moietySuggests prioritizing modifications via cross-coupling at the bromine site.
Electrostatic Negative potential near the pyridine nitrogenPositive potential near the pyridine nitrogenIndicates that electron-donating groups on an attached aryl ring may be beneficial.
Hydrophobic Hydrophobic groups at the 5-positionPolar groups at the 5-positionSuggests that lipophilic substituents could enhance interactions with nonpolar environments.
H-Bond Donor The N-H of the methanamine groupN/AHighlights the importance of the amine for hydrogen bonding interactions.
H-Bond Acceptor The pyridine nitrogenN/AShows the pyridine ring's potential role in accepting hydrogen bonds.

Molecular docking can be used to predict how these derivatives might bind to a specific target, such as an enzyme active site or a material surface. nih.gov Docking studies on similar pyridine derivatives have identified key interactions, such as hydrogen bonds formed by amine groups and π-π stacking involving the pyridine ring. nih.govnih.gov

Density Functional Theory (DFT) calculations can predict the electronic structure of these molecules. For related pyridine derivatives, DFT has been used to calculate HOMO-LUMO energy gaps (ΔE), which indicate kinetic stability and chemical reactivity. mdpi.com A larger energy gap suggests higher stability and lower reactivity. mdpi.com Such calculations can help prioritize which analogs to synthesize.

Exploration of Molecular Features Influencing Interactions with Defined Chemical Environments and Biological Targets (non-clinical chemical interactions)

Pyridine Ring: The aromatic ring can participate in π-π stacking interactions with other aromatic systems. The nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metals.

Bromine Atom: As a halogen, it can engage in halogen bonding—an electrostatic interaction where the electrophilic tip of the bromine interacts with a nucleophile. This has become an important interaction in molecular design.

Methanamine Group: The -CH2NH2 group is a primary hydrogen bond donor. Its basicity allows it to form salt bridges with acidic functional groups. The flexible methylene (B1212753) linker allows the amine to orient itself optimally for these interactions.

Methyl Group: This group primarily contributes to steric effects and can engage in weaker hydrophobic or van der Waals interactions. indiamart.com Its position influences the shape of the molecule and can create specific pockets or clefts for binding.

Computational studies on related pyridine derivatives have shown that electrostatic interactions are often the major driving force for binding to biological targets like proteins. nih.gov The energy decomposition from these studies can pinpoint which parts of the molecule contribute most significantly to binding, highlighting key residues in a target's binding site that interact with the pyridine scaffold. nih.gov

The influence of these molecular features on potential chemical interactions is summarized below.

Molecular FeaturePotential Chemical InteractionRole in Non-Clinical Systems
Pyridine Nitrogen Hydrogen bond acceptor, metal coordinationInteracting with polar residues (e.g., hydroxyl, amide) in proteins; coordinating to metalloenzymes.
5-Bromo Substituent Halogen bonding, dipole interactionsDirectional interaction with electron-rich atoms like oxygen or sulfur in a binding pocket.
Methanamine Group Hydrogen bond donor, ionic interactions (protonated form)Forming key hydrogen bonds with backbone carbonyls or acidic residues (e.g., Asp, Glu). nih.gov
Aromatic Ring System π-π stacking, hydrophobic interactionsStacking with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov
4-Methyl Group Steric hindrance, van der Waals forcesDefining the shape-complementarity with a binding site; occupying small hydrophobic pockets.

By understanding how these individual features contribute to the molecule's interaction profile, chemists can rationally design derivatives of this compound with tailored properties for specific applications in chemical research.

Future Perspectives and Emerging Research Directions for 5 Bromo 4 Methylpyridin 2 Yl Methanamine

Sustainable and Scalable Synthetic Pathways for (5-Bromo-4-methylpyridin-2-yl)methanamine and its Derivatives

The future of chemical synthesis is intrinsically linked to the development of sustainable and scalable methodologies. For this compound and its derivatives, research is expected to pivot towards greener and more efficient synthetic routes. researchgate.netnih.gov Traditional methods for the synthesis of pyridine (B92270) derivatives often involve multi-step processes with harsh reaction conditions. ijpsonline.com Emerging trends, however, focus on multicomponent reactions, the use of green catalysts and environmentally friendly solvents, and energy-efficient techniques like microwave-assisted and ultrasonic synthesis. researchgate.netnih.gov

Magnetically recoverable nanocatalysts are also gaining traction for the synthesis of pyridine derivatives, offering high efficiency and ease of separation, which is crucial for scalable industrial processes. rsc.org For this compound, the development of one-pot syntheses that combine bromination, methylation, and amination steps would represent a significant leap forward in terms of sustainability and cost-effectiveness. The bromine atom on the pyridine ring is particularly advantageous for late-stage functionalization, allowing for the facile introduction of various substituents through cross-coupling reactions, which can be optimized for scalability. nih.gov

Synthetic ApproachKey AdvantagesFuture Research Focus
Multicomponent ReactionsAtom economy, reduced waste, simplified purificationDesigning novel one-pot syntheses for substituted pyridines.
Green CatalystsLower environmental impact, reusabilityDevelopment of biocatalysts and earth-abundant metal catalysts.
Microwave/UltrasoundFaster reaction times, energy efficiencyOptimization of energy-efficient protocols for pyridine synthesis.
Magnetic NanocatalystsEasy recovery and reuse, scalabilityExploring a broader range of magnetic catalysts for pyridine functionalization.

Integration into Catalysis and Organometallic Chemistry as a Key Ligand or Precursor

The nitrogen atom in the pyridine ring and the methanamine side chain of this compound make it an excellent candidate for use as a ligand in catalysis and organometallic chemistry. nih.govwikipedia.org Pyridine and its derivatives are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. nih.govresearchgate.net The specific substitution pattern of this compound can be leveraged to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance.

Future research will likely focus on the design and synthesis of novel catalysts based on this compound for a range of organic transformations. The presence of the bromine atom allows for the potential formation of bimetallic catalysts or immobilization onto solid supports, enhancing catalytic activity and recyclability. Furthermore, the methanamine group can act as a secondary coordination site, leading to the formation of pincer-type ligands that can stabilize metal centers in various oxidation states and facilitate challenging catalytic reactions. wikipedia.org Pyrazolyl-pyridine ruthenium(II) complexes, for instance, are being investigated for their role in sustainable hydrogen storage systems. rsc.org

Application AreaPotential Role of this compoundEmerging Research Directions
Homogeneous CatalysisBidentate or pincer ligand for transition metalsDevelopment of catalysts for cross-coupling, hydrogenation, and C-H activation reactions.
Heterogeneous CatalysisPrecursor for immobilization on solid supportsSynthesis of recyclable catalysts for industrial applications.
Organometallic SynthesisBuilding block for novel organometallic complexesExploration of the coordination chemistry with a wide range of metals.

Advanced Applications in Chemical Biology and Material Science as a Versatile Scaffold

The pyridine scaffold is a privileged structure in medicinal chemistry and material science, and this compound is a promising building block for the development of new bioactive molecules and advanced materials. nih.govresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net The diverse functional groups on this compound provide multiple points for modification, allowing for the creation of libraries of derivatives with a wide range of biological activities and material properties. nih.gov

In chemical biology, future research will likely explore the potential of this compound derivatives as inhibitors of various enzymes or as ligands for specific receptors. researchgate.netglobalresearchonline.net The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important for drug-receptor binding. cornellpharmacology.org In material science, the pyridine moiety can be incorporated into polymers and metal-organic frameworks (MOFs). The bromine atom offers a reactive handle for polymerization or post-synthetic modification of materials. The unique electronic properties of the pyridine ring can also be exploited in the design of organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

FieldPotential ApplicationFuture Research Focus
Chemical BiologyScaffold for drug discoverySynthesis and biological evaluation of derivatives as anticancer, antibacterial, and antiviral agents. researchgate.netrsc.org
Material ScienceMonomer for functional polymers and MOFsDevelopment of materials with tailored optical, electronic, and porous properties.
Supramolecular ChemistryBuilding block for self-assembling systemsDesign of complex architectures with specific functions.

Interdisciplinary Research Leveraging the Unique Features of this compound for Novel Scientific Discoveries

The convergence of different scientific disciplines is a powerful engine for innovation, and this compound is a molecule that can facilitate such interdisciplinary research. researchgate.net Its versatile chemical nature makes it a valuable tool for addressing complex scientific questions at the interface of chemistry, biology, and physics.

Future interdisciplinary research could involve the use of this compound in the development of new diagnostic tools and sensors. For example, derivatives of this compound could be designed to bind to specific biomolecules, with the bromine atom serving as a heavy-atom label for X-ray crystallography or as a handle for the attachment of fluorescent probes. In the field of nanotechnology, this compound could be used to functionalize the surface of nanoparticles, imparting specific properties for applications in targeted drug delivery or catalysis. rsc.org The exploration of the unique electronic and photophysical properties of metal complexes derived from this ligand could also lead to breakthroughs in areas such as artificial photosynthesis and solar energy conversion. mdpi.com

Interdisciplinary AreaPotential ContributionFuture Research Directions
BionanotechnologySurface functionalization of nanoparticlesDevelopment of targeted drug delivery systems and novel imaging agents.
Chemical SensorsPlatform for chemosensor designCreation of sensors for the detection of metal ions, anions, and biologically important molecules.
PhotochemistryLigand for photosensitive metal complexesDesign of new photocatalysts for solar energy conversion and organic synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.